molecular formula C7H11NS B1355468 3-(Thiophen-3-yl)propan-1-amine CAS No. 119451-18-2

3-(Thiophen-3-yl)propan-1-amine

Cat. No.: B1355468
CAS No.: 119451-18-2
M. Wt: 141.24 g/mol
InChI Key: BAKKNRUWGAAXIT-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)propan-1-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)propan-1-amine typically involves the reaction of thiophene with appropriate reagents to introduce the propan-1-amine group. One common method is the reductive amination of 3-thiophenecarboxaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale chemical reactions under controlled conditions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a notable method for synthesizing aminothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene sulfoxides, while substitution reactions can produce halogenated thiophenes .

Scientific Research Applications

3-(Thiophen-3-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)propan-1-amine involves its interaction with molecular targets in the body. It is believed to act as a norepinephrine-dopamine reuptake inhibitor, similar to amphetamines. This interaction increases the levels of these neurotransmitters in the brain, leading to stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-3-yl)propan-1-amine is unique due to its specific structure, which combines the properties of thiophene with the amine group. This combination allows it to interact with biological systems in ways that other thiophene derivatives may not, making it a valuable compound for research and development .

Properties

IUPAC Name

3-thiophen-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKKNRUWGAAXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557089
Record name 3-(Thiophen-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119451-18-2
Record name 3-(Thiophen-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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